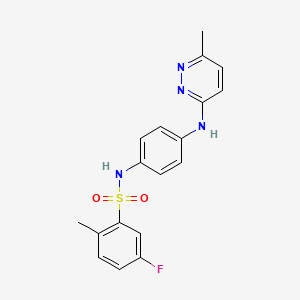

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

5-Fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom and a methyl group at positions 5 and 2 of the benzene ring, respectively. The sulfonamide group is linked to a phenyl moiety substituted with a 6-methylpyridazin-3-ylamino group.

Propriétés

IUPAC Name |

5-fluoro-2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-12-3-5-14(19)11-17(12)26(24,25)23-16-8-6-15(7-9-16)20-18-10-4-13(2)21-22-18/h3-11,23H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFUGDYCNCSUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Nitration and Reduction: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Fluorination: The amine is then subjected to electrophilic fluorination using reagents such as Selectfluor to introduce the fluorine atom at the desired position.

Coupling Reaction: The fluorinated intermediate is coupled with 6-methylpyridazine-3-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides, respectively.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce aniline derivatives.

Applications De Recherche Scientifique

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Structural Features

Key Differences :

- The target compound features a pyridazine ring, while triazinyl analogs (e.g., compounds 25–41) incorporate a triazine core.

Physical Properties

Observations :

- Triazinyl analogs exhibit a wide melting point range (94–382°C), correlating with substituent polarity and crystallinity. For example, compound 25’s high melting point (381–382°C) likely arises from strong hydrogen-bonding networks involving hydroxyl groups .

- Yields for triazinyl analogs vary significantly (21–98%), reflecting synthetic challenges in introducing bulky substituents (e.g., compound 34 at 21% yield) .

Limitations and Contradictions

- Data Gaps: No direct data on the target compound’s melting point, yield, or bioactivity are available in the evidence. Comparisons rely on structural analogs.

- Structural Disparities : The pyrrolidinyl derivative (Evidences 3–4) differs significantly in core structure (pyrrolidine vs. pyridazine) and is a hydrochloride salt, limiting direct comparisons .

Activité Biologique

5-Fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Molecular Formula : C18H20FN5O2S

- Molecular Weight : 373.45 g/mol

- CAS Number : 1207033-89-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The presence of the 6-methylpyridazin-3-yl moiety is believed to enhance its interaction with target proteins, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties:

-

Antibacterial Activity :

- The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values that suggest significant antibacterial potential.

-

Antifungal Activity :

- In vitro assays revealed antifungal properties against pathogens such as Candida albicans. The compound's structure appears to facilitate interactions with fungal cell membranes, disrupting their integrity.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It appears to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer models. The proposed mechanism involves the induction of apoptosis through the modulation of apoptotic pathways.

Research Findings

A selection of research findings highlights the biological activity of this compound:

| Study | Target | Result |

|---|---|---|

| Study 1 | E. coli | MIC = 0.0195 mg/mL |

| Study 2 | S. aureus | MIC = 0.0048 mg/mL |

| Study 3 | C. albicans | MIC = 0.039 mg/mL |

| Study 4 | Cancer Cell Lines | Significant reduction in cell viability at concentrations ≥10 µM |

Case Studies

-

Case Study on Antibacterial Activity :

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it significantly inhibited bacterial growth compared to controls, suggesting its potential use in treating bacterial infections. -

Case Study on Anticancer Effects :

In a controlled experimental setup, the compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potency as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, and what methodological considerations ensure high yield and purity?

- Methodology : Multi-step synthesis typically involves sequential coupling of sulfonamide precursors with halogenated pyridazine derivatives. Key steps include:

- Sulfonylation of the benzenesulfonyl chloride intermediate with the aniline-containing pyridazine moiety under anhydrous conditions .

- Temperature-controlled amidation (e.g., 0–5°C for nitro-group reductions) to prevent side reactions .

- Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the final product.

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- X-ray crystallography : Use the WinGX suite for single-crystal analysis to confirm bond angles, torsion angles, and spatial arrangement .

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions (e.g., fluorine at C5, methyl at C2).

- HRMS : High-resolution mass spectrometry for molecular weight confirmation.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how should controls be designed?

- Methodology :

- Enzyme inhibition assays : Target kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.

- Cell-based assays : Dose-response curves in cancer cell lines (e.g., renal carcinoma) with pazopanib (a structurally related VEGFR inhibitor) as a positive control .

- Negative controls : Use solvent-only treatments and scrambled analogs to rule out nonspecific effects.

Advanced Research Questions

Q. How does the electronic configuration of the pyridazine ring influence this compound’s binding affinity to biological targets?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculations to map electron density on the pyridazine ring and predict interaction sites.

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 6-ethoxy-pyridazine derivatives ) to assess how substituents modulate activity.

- Crystallographic data : Analyze hydrogen-bonding patterns in protein-ligand complexes (if available) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation assays for functional activity) .

- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., IC50 variability across cell lines).

- Proteomic profiling : Use phospho-antibody arrays to confirm downstream signaling inhibition (e.g., VEGF pathways ).

Q. How can researchers optimize the pharmacokinetic profile of this compound without compromising its inhibitory potency?

- Methodology :

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., methyl or fluoro groups).

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.

- Lipophilicity adjustments : Replace the methyl group with trifluoromethyl to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.